1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-
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Overview
Description
1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their potential therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- involves several steps. One common method includes the reaction of 5-chloro-1H-indole-2-carboxylic acid with 4-chlorothiophenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- has been studied for its potential therapeutic effects, particularly as a brain-type glycogen phosphorylase inhibitor. This compound has shown promise in alleviating hypoxia/reoxygenation injury in astrocytes, improving cell viability, and reducing oxidative stress . Additionally, it has applications in the development of novel drugs for treating ischemic brain injury .
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- involves its interaction with molecular targets such as brain-type glycogen phosphorylase (PYGB). By inhibiting PYGB, this compound helps regulate glucose metabolism, reduce apoptosis, and improve cellular energy metabolism during ischemic conditions . This protective effect is crucial for potential therapeutic applications in treating cerebral ischemia .
Comparison with Similar Compounds
Similar compounds to 1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- include other indole derivatives such as:
5-Fluoro-1H-indole-2-carboxamide: Known for its antiviral properties.
1H-Indole-3-carboxamide: Studied for its antimicrobial activity.
5-Chloro-1H-indole-2-carboxylic acid: Used as a precursor in the synthesis of various indole derivatives.
The uniqueness of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]- lies in its dual chlorine substitution and thioether linkage, which contribute to its specific biological activities and potential therapeutic applications .
Properties
CAS No. |
540740-77-0 |
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Molecular Formula |
C15H10Cl2N2OS |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
5-chloro-3-(4-chlorophenyl)sulfanyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-8-1-4-10(5-2-8)21-14-11-7-9(17)3-6-12(11)19-13(14)15(18)20/h1-7,19H,(H2,18,20) |
InChI Key |
PUQHYHKIDHUKMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)Cl |
Origin of Product |
United States |
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